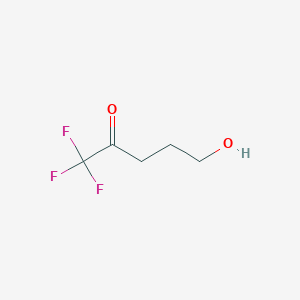

1,1,1-Trifluoro-5-hydroxypentane-2-one

Description

Properties

IUPAC Name |

1,1,1-trifluoro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFQHMYHVJCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286956 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-66-4 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organic Synthesis via Propargyl Alcohol and Benzyl Ether Protection

The foundational step in synthesizing 1,1,1-trifluoro-5-hydroxypentane-2-one involves the protection of propargyl alcohol to prevent undesired side reactions. In one documented approach, propargyl alcohol reacts with chloromethylbenzyl ether under basic conditions to form 1-benzyloxymethyleneoxy-2-propyne (Compound 1) . This etherification step ensures the hydroxyl group is shielded during subsequent reactions, which is critical for maintaining regiochemical control. The benzyl group serves as a robust protecting moiety due to its stability under both acidic and basic conditions, yet it remains readily removable via catalytic hydrogenation or acidic hydrolysis.

Grignard Reagent and Trifluoroacetic Acid Ester Addition

Following protection, the alkyne moiety in Compound 1 undergoes nucleophilic addition using a Grignard reagent (RMgX) in the presence of a trifluoroacetic acid ester. This step introduces the trifluoroacetyl group, yielding 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentyne-2-one (Compound 2) . The Grignard reaction proceeds via a two-stage mechanism: initial formation of a magnesium alkoxide intermediate, followed by quenching with the trifluoroacetic acid ester to install the ketone. This stage demands anhydrous conditions and precise temperature control (–20°C to 0°C) to prevent premature hydrolysis or side reactions.

Hydride Reduction and Hydrogenation Steps

The alkyne group in Compound 2 is subsequently reduced using borane or aluminum hydrides to form 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentyne-2-ol (Compound 3) . Selective reduction of the ketone to a secondary alcohol is achieved by employing sterically hindered hydrides, such as L-selectride, which favor 1,2-addition over 1,4-addition. Following this, catalytic hydrogenation (H₂, Pd/C) saturates the alkyne to an alkane, producing 5-benzyloxymethyleneoxy-1,1,1-trifluoro-pentane-2-ol (Compound 4). Hydrogenation conditions (25–50°C, 1–3 atm H₂) are optimized to ensure complete reduction while preserving the benzyl ether and hydroxyl groups.

Deprotection to Yield the Hydroxyl Group

The final step involves cleaving the benzyl protective group to unmask the hydroxyl functionality. Acidic hydrolysis (HCl, H₂O/THF) or catalytic hydrogenation (H₂, Pd(OH)₂) removes the benzyloxymethylene group, yielding this compound . The choice of deprotection method depends on the stability of the intermediate: acidic conditions are preferred for substrates sensitive to over-reduction, while hydrogenation offers a milder alternative.

Characterization and Analytical Data

Critical to validating the synthesis is spectroscopic characterization of intermediates and the final product. Infrared (IR) spectroscopy of Compound 2 reveals absorptions at 3300 cm⁻¹ (O–H stretch), 3050 cm⁻¹ (aromatic C–H), and 1500 cm⁻¹ (C=C aromatic ring), confirming the benzyl ether and ketone groups . Post-deprotection, the hydroxyl group in the target compound exhibits a broad IR peak near 3400 cm⁻¹, while the trifluoromethyl group shows strong C–F stretches between 1100–1200 cm⁻¹. Nuclear magnetic resonance (NMR) data further corroborate structural assignments, with distinct signals for the trifluoromethyl carbon (δ 120–125 ppm in ¹³C NMR) and the ketone carbonyl (δ 205–210 ppm).

Reaction Optimization and Industrial Viability

Scalability of the synthesis hinges on optimizing reaction parameters:

-

Temperature Control : Grignard additions require sub-zero temperatures to mitigate exothermic side reactions.

-

Catalyst Loading : Hydrogenation steps utilize 5–10% Pd/C to balance reaction rate and cost .

-

Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are employed for their compatibility with organometallic reagents and ease of removal.

Industrial adoption faces challenges in handling air-sensitive reagents and achieving high enantiomeric purity. However, the modularity of the route—enabling batch-wise protection, coupling, and deprotection—supports large-scale production.

Chemical Reactions Analysis

1,1,1-Trifluoro-5-hydroxypentan-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1,1,1-trifluoro-5-hydroxypentane-2-one is . The presence of trifluoromethyl groups contributes to its unique chemical behavior, enhancing its lipophilicity and stability. These properties make it suitable for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. Research has shown effectiveness against specific bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The trifluoromethyl group enhances interaction with biological molecules, which may influence enzyme activities and cellular pathways.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential to improve drug efficacy due to their unique structural characteristics. For instance, compounds derived from this compound have been investigated for their roles in synthesizing anti-inflammatory and anticancer agents .

Enzyme Interaction Studies

The hydroxyl group in this compound allows it to form hydrogen bonds with proteins and other biomolecules. This property has been utilized in studies examining enzyme interactions and inhibition mechanisms. The compound's ability to penetrate biological membranes effectively makes it a candidate for studying membrane-associated processes .

Biotransformation Processes

In biotransformation studies, the compound has been shown to undergo microbial reduction processes. This aspect is particularly relevant for developing environmentally friendly synthetic pathways for producing pharmaceuticals. Microorganisms capable of reducing 1,1,1-trifluoroacetone to this compound have been identified as effective biocatalysts in these reactions .

Solvent Properties

Due to its hydrophobic character imparted by the trifluoromethyl group, this compound can be used as a solvent in various chemical reactions where water resistance is advantageous. Its solvent properties make it suitable for applications in organic synthesis and extraction processes .

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored to enhance the thermal and mechanical properties of fluorinated polymers. These materials are valuable in applications requiring high chemical resistance and stability under extreme conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-hydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Chain Lengths

1,1,1-Trifluoro-6-hydroxyhexane-2-one

- Molecular Formula : C₆H₉F₃O₂

- Key Differences: Chain Length: Extended carbon backbone (6 carbons vs. 5 carbons in the target compound).

1,1,1-Trifluoro-5-bromo-2-pentanone

5-Chloro-1,1,1-trifluoro-pentane

Physicochemical and Reactivity Comparison

Research Findings and Gaps

- Thermal Stability: Fluorinated ketones generally exhibit higher thermal stability than non-fluorinated counterparts, but data specific to these compounds is lacking.

- Biological Activity : Hydroxyl-bearing fluoroketones are understudied but may serve as protease inhibitors due to hydrogen-bonding motifs (inferred from structural analogs ).

Biological Activity

1,1,1-Trifluoro-5-hydroxypentane-2-one (TFHPO) is a fluorinated organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone. This unique structure imparts distinctive chemical properties that enhance its biological activity. The molecular formula of TFHPO is , and it has a molecular weight of approximately 172.11 g/mol .

The biological activity of TFHPO is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability.

Antimicrobial Properties

Preliminary studies have indicated that TFHPO exhibits antimicrobial activity against certain bacterial strains. Research suggests that the compound's unique structural characteristics may allow it to interact effectively with microbial targets, although the specific mechanisms remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of TFHPO, researchers tested its effectiveness against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting potential for development into an antimicrobial agent.

- Enzymatic Interaction : Another investigation focused on the interaction of TFHPO with cytochrome P450 enzymes. It was found that TFHPO acts as an inhibitor, altering the metabolic pathways in which these enzymes are involved. This inhibition could have implications for drug metabolism and toxicity profiles in pharmacological applications.

Comparative Biological Activity

The following table summarizes the biological activities of TFHPO compared to related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound (TFHPO) | Moderate | Yes | Potential neuroprotective effects |

| 1,1,1-Trifluoro-2-pentanol | High | No | Antifungal properties |

| 1,1-Difluoroacetone | Low | Yes | Cytotoxic effects |

Synthesis and Characterization

TFHPO can be synthesized through various chemical reactions involving trifluoroacetone as a precursor. The synthesis often employs reducing agents or enzymatic methods to achieve high yields with specific optical purity. Recent studies have highlighted methods using microbial enzymes for the reduction of trifluoroacetone to produce TFHPO efficiently .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with TFHPO. Key areas include:

- Mechanistic Studies : Detailed investigations into how TFHPO interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating infections or as a modulator in metabolic pathways.

- Toxicological Assessments : Comprehensive evaluations of any potential toxicity associated with TFHPO in vivo.

Q & A

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-5-hydroxypentane-2-one, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves fluorination of a pentane-2-one precursor using trifluoroacetylating agents. A stepwise approach includes:

Precursor Preparation : Start with 5-hydroxypentane-2-one and protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions during fluorination .

Trifluoromethylation : React with trifluoroacetic anhydride (TFAA) under inert conditions (argon atmosphere) at 0–5°C to minimize thermal decomposition .

Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove the protecting group.

Purity Optimization :

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted TFAA and byproducts.

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and 19F NMR (δ -70 to -75 ppm for CF3 group) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹.

- NMR Spectroscopy :

- 1H NMR : Look for a singlet at δ 2.1–2.3 ppm (ketone CH3) and a multiplet at δ 3.6–4.0 ppm (hydroxyl-bearing CH2).

- 13C NMR : Peaks at δ 200–210 ppm (ketone C=O) and δ 70–80 ppm (C-OH).

- 19F NMR : A singlet at δ -72 ppm confirms trifluoromethylation .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 170.1 (C5H7F3O2) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the compound’s solubility data across different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or impurities. To address this:

Controlled Solubility Studies :

- Use USP-grade solvents (e.g., DMSO, ethanol, hexane) and standardize temperature (25°C ± 0.1°C).

- Measure saturation points via gravimetric analysis (filter undissolved compound, dry, and weigh residue) .

Hansen Solubility Parameters (HSP) :

- Calculate HSP (δD, δP, δH) for the compound and correlate with solvent parameters to predict miscibility.

- Validate experimentally using UV-Vis spectroscopy (λmax ~270 nm) to quantify dissolved compound .

Statistical Analysis :

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31+G(d,p) basis set.

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity at the carbonyl carbon .

Reaction Pathway Mapping :

- Simulate nucleophilic attack (e.g., by Grignard reagents) using transition-state theory (IRC calculations).

- Compare activation energies for alternative pathways (e.g., keto-enol tautomerization vs. direct addition) .

Experimental Validation :

Q. What are the challenges in designing stability studies for this compound under varying pH and thermal conditions?

Methodological Answer: Key challenges include hydrolytic degradation and thermal decomposition. Address these via:

Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate at pH 1–13 (HCl/NaOH buffers, 40°C) and monitor degradation by LC-MS.

- Oxidative stress : Expose to 3% H2O2 and track peroxide adducts .

Thermogravimetric Analysis (TGA) :

- Determine decomposition onset temperature (Td) under nitrogen atmosphere (heating rate 10°C/min).

Kinetic Modeling :

Q. How should researchers design a protocol to investigate the compound’s role as a fluorinated building block in multi-step syntheses?

Methodological Answer:

Retrosynthetic Analysis :

- Identify target molecules (e.g., trifluoromethylated pharmaceuticals) and map synthetic steps where the compound serves as a CF3 source.

Cross-Coupling Reactions :

- Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using boronic acids. Monitor yields and byproducts via GC-MS.

Mechanistic Probes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.